[2-(Aminomethyl)-3-methylpiperidin-1-yl]-(6-chloropyridin-2-yl)methanone;hydrochloride
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Overview
Description
[2-(Aminomethyl)-3-methylpiperidin-1-yl]-(6-chloropyridin-2-yl)methanone;hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities and applications in drug design
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Aminomethyl)-3-methylpiperidin-1-yl]-(6-chloropyridin-2-yl)methanone;hydrochloride typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in bulk quantities suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
[2-(Aminomethyl)-3-methylpiperidin-1-yl]-(6-chloropyridin-2-yl)methanone;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, modifying the compound’s chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, reduction may produce deoxygenated compounds, and substitution may result in various functionalized derivatives .
Scientific Research Applications
[2-(Aminomethyl)-3-methylpiperidin-1-yl]-(6-chloropyridin-2-yl)methanone;hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of [2-(Aminomethyl)-3-methylpiperidin-1-yl]-(6-chloropyridin-2-yl)methanone;hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [2-(Aminomethyl)-3-methylpiperidin-1-yl]-(6-chloropyridin-2-yl)methanone;hydrochloride include other piperidine derivatives, such as:
Piperidine: A basic structure with a six-membered ring containing one nitrogen atom.
Pyrrolidine: A five-membered ring containing one nitrogen atom, used in various medicinal chemistry applications.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
IUPAC Name |
[2-(aminomethyl)-3-methylpiperidin-1-yl]-(6-chloropyridin-2-yl)methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O.ClH/c1-9-4-3-7-17(11(9)8-15)13(18)10-5-2-6-12(14)16-10;/h2,5-6,9,11H,3-4,7-8,15H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQZKSPYMPXVKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1CN)C(=O)C2=NC(=CC=C2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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